1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane
Description
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound features a morpholine ring, a nitrophenyl group, and an azabicycloheptane framework, making it a subject of interest in various fields of chemical research.
Properties
IUPAC Name |
4-[7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptan-1-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-19(21)14-6-4-13(5-7-14)18-15-3-1-2-8-16(15,18)17-9-11-22-12-10-17/h4-7,15H,1-3,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUNKAVTYHKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N2C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can convert the nitrophenyl group to an aminophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted morpholine or nitrophenyl derivatives.
Scientific Research Applications
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[4.1.0]heptane: Lacks the nitrogen atom in the bicyclic ring.
Bicyclo[4.1.0]heptenes: Similar bicyclic structure but different substituents.
Uniqueness
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is unique due to its combination of a morpholine ring, a nitrophenyl group, and an azabicycloheptane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is a novel compound featuring a unique bicyclic structure that incorporates a morpholine ring and a nitrophenyl group. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.36 g/mol
- IUPAC Name : 4-[7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptan-1-yl]morpholine
- CAS Number : 1785763-62-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical signaling pathways, such as the PI3K-AKT-mTOR pathway, which plays a significant role in cell growth and survival.
- Receptor Binding : Its unique structure allows it to bind to certain receptors, potentially modulating their activity and influencing various physiological processes.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells . The compound's mechanism involves disrupting cellular signaling pathways essential for tumor growth.
Neuropharmacological Effects
Research indicates that this compound may also possess neuropharmacological properties:
- Dopamine Transporter Interaction : Preliminary findings suggest that it interacts with dopamine transporters, potentially influencing dopamine signaling pathways, which are crucial in conditions such as Parkinson's disease and schizophrenia .
Case Study 1: Antitumor Efficacy
A study conducted by researchers examined the effects of the compound on human prostate cancer cells (PC-3). The results indicated significant inhibition of cell proliferation at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent in prostate cancer treatment.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. The administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss, indicating its potential for neuroprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
